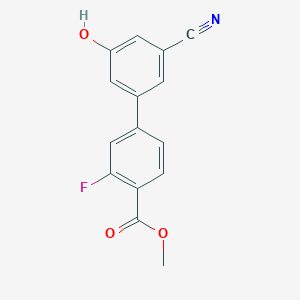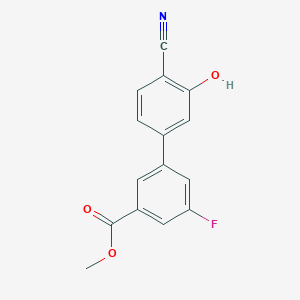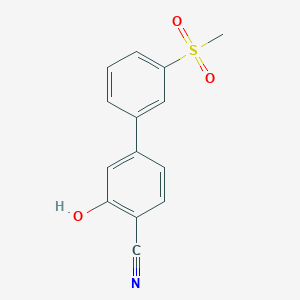
5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% (5-CEPC) is a phenolic compound that has been used in various scientific research applications. It is a versatile compound that can be used in a variety of experiments.
Wissenschaftliche Forschungsanwendungen
5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 1,3-diphenyl-2-propanone. It has also been used in the synthesis of other phenolic compounds, such as 4-chloro-2-ethoxyphenol. 5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% has also been used as a starting material in the synthesis of other compounds, such as 2-chloro-4-ethoxybenzaldehyde. In addition, 5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% has been used in the synthesis of pharmaceuticals, including drugs for the treatment of cancer.
Wirkmechanismus
The mechanism of action of 5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% is not completely understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. It is also believed that 5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% has antioxidant properties, which may explain its ability to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cell lines, including those derived from breast, lung, and prostate cancer. It has also been shown to inhibit the growth of certain bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. In addition, 5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% has been shown to have anti-inflammatory and anti-allergic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available. In addition, it is relatively stable and does not degrade quickly. However, there are some limitations to the use of 5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% in laboratory experiments. It is not soluble in water, which limits its use in aqueous solutions. In addition, it is not very soluble in organic solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
The future directions of 5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% are numerous. It has potential applications in the synthesis of pharmaceuticals and other compounds. It also has potential applications in the treatment of various diseases, including cancer and bacterial infections. In addition, it has potential applications in the development of new chemical compounds and materials. Finally, it has potential applications in the development of new analytical techniques and methods.
Synthesemethoden
5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% can be synthesized through a variety of methods. The most common method is the reaction of 4-ethoxyphenol with chloroform in the presence of an acid catalyst. This reaction produces 5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% and 2-chloro-4-ethoxyphenol. The reaction is typically conducted at room temperature and is generally complete within a few hours. Other methods of synthesis have also been reported, including the reaction of 4-ethoxyphenol with cyanogen bromide in the presence of an acid catalyst, and the reaction of 4-ethoxyphenol with sodium cyanide in the presence of an acid catalyst.
Eigenschaften
IUPAC Name |
4-(2-chloro-4-ethoxyphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-2-19-12-5-6-13(14(16)8-12)10-3-4-11(9-17)15(18)7-10/h3-8,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMMGTYKNHUVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)C#N)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684950 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol | |
CAS RN |
1261918-45-9 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














